2,3-Dimethoxybenzonitrile

Catalog No.
S773052
CAS No.
5653-62-3
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzonitrile

CAS Number

5653-62-3

Product Name

2,3-Dimethoxybenzonitrile

IUPAC Name

2,3-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C#N

The exact mass of the compound 2,3-Dimethoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethoxybenzonitrile (CAS: 5653-62-3) is a disubstituted aromatic nitrile, a member of the veratronitrile isomer class. It primarily functions as a specialized chemical intermediate where the precise 2,3- (or *ortho*, *meta*-) arrangement of the methoxy groups relative to the nitrile is critical for directing downstream synthetic transformations. This specific substitution pattern dictates the molecule's electronic properties, steric profile, and reactivity, making it a non-interchangeable precursor in multi-step syntheses, particularly for bioactive heterocyclic compounds like quinazolines.

Substituting 2,3-Dimethoxybenzonitrile with positional isomers like 3,4- or 2,5-dimethoxybenzonitrile is synthetically unviable in many established processes. The specific 2,3-substitution pattern is essential for achieving the required regiochemistry in subsequent reactions, such as cyclizations to form specific heterocyclic cores. For example, in the synthesis of pharmaceuticals based on the 6,7-dimethoxyquinazoline scaffold, starting with the 2,3-isomer is a prerequisite to correctly position the methoxy groups in the final active pharmaceutical ingredient (API). Using an alternative isomer would either lead to an entirely different, non-bioactive molecule or require a complete redesign of the synthetic route, negating any potential cost savings from substitution.

Essential Precursor for 6,7-Dimethoxyquinazoline-Based APIs

2,3-Dimethoxybenzonitrile is a documented starting material for the synthesis of 6,7-dimethoxyquinazoline derivatives, a core scaffold in numerous pharmaceuticals, including the antihypertensive drug Prazosin and related compounds. The synthesis pathway involves the transformation of the 2,3-dimethoxybenzonitrile to correctly position the two methoxy groups on the benzene portion of the final quinazoline ring system. Using a different isomer, such as 3,4-dimethoxybenzonitrile, would result in a different final product (a 7,8-dimethoxyquinazoline analog if the reaction proceeds similarly), which would lack the established biological activity of the target API.

Evidence DimensionSynthetic Pathway Outcome
Target Compound DataServes as a precursor to the 6,7-dimethoxyquinazoline core, required for specific APIs like Prazosin.
Comparator Or BaselinePositional isomers (e.g., 3,4-dimethoxybenzonitrile) would yield structurally different, non-target isomers.
Quantified DifferenceQualitatively absolute; leads to the correct target isomer versus an incorrect one.
ConditionsMulti-step synthesis of quinazoline-based pharmaceuticals.

For synthesis of specific, high-value pharmaceutical targets, this exact isomer is required to achieve the correct molecular architecture and bioactivity.

Differentiated Thermal Properties for Process Handling

2,3-Dimethoxybenzonitrile exhibits distinct thermal properties compared to its common positional isomers, which directly impacts material handling and process design. It has a reported melting point of 43-46 °C. This is significantly lower than that of the 2,5-isomer (95-97 °C) and moderately lower than the 3,4-isomer (68-70 °C). This lower melting point allows for processing in a molten state at milder temperatures, potentially reducing energy costs and thermal degradation risk, and simplifying dosing in automated or flow chemistry systems compared to higher-melting-point isomers.

Evidence DimensionMelting Point (°C)
Target Compound Data43-46 °C
Comparator Or Baseline3,4-Dimethoxybenzonitrile: 68-70 °C; 2,5-Dimethoxybenzonitrile: 95-97 °C
Quantified Difference22-27 °C lower than 3,4-isomer; 50-54 °C lower than 2,5-isomer.
ConditionsStandard atmospheric pressure.

Its lower melting point can simplify handling, reduce energy requirements, and enable melt-phase processing under milder conditions than its key isomers.

Enables Specific Demethylation Routes for Catechol Synthesis

2,3-Dimethoxybenzonitrile serves as a key precursor for 2,3-dihydroxybenzonitrile, an important starting material for iron chelators like Desferrithiocin. The synthesis involves a critical demethylation step. While various reagents can be used, the reactivity and efficiency of this step are influenced by the methoxy group positions. Processes have been specifically developed and optimized for the demethylation of the 2,3-dimethoxy isomer using agents like boron tribromide or aluminum salt-amine complexes. Attempting to adapt these optimized industrial processes to other isomers would require significant re-development and validation, as the electronic and steric environment of the methoxy groups is different, affecting reaction kinetics and yield.

Evidence DimensionProcess Compatibility for Demethylation
Target Compound DataEstablished precursor in optimized, documented syntheses of 2,3-dihydroxybenzonitrile.
Comparator Or BaselineOther isomers would require re-optimization of demethylation conditions.
Quantified DifferenceNot directly quantified, but represents a significant process development hurdle for substitution.
ConditionsIndustrial synthesis of catechol derivatives via demethylation.

Procuring this specific isomer allows direct implementation of established, optimized synthetic routes to valuable catechol-based targets, avoiding costly process re-development.

Regiospecific Precursor for Quinazoline-Based Pharmaceutical Synthesis

This compound is the correct choice when the synthetic target is a pharmaceutical agent containing a 6,7-dimethoxyquinazoline core. Its specific isomerism is non-negotiable for ensuring the methoxy groups are correctly placed in the final API, as demonstrated in pathways towards drugs like Prazosin.

Intermediate for Flow Chemistry and Automated Synthesis Workflows

The relatively low melting point (43-46 °C) compared to other dimethoxybenzonitrile isomers makes it suitable for processes involving molten reagents. This facilitates solvent-free reactions and simplifies handling in automated liquid-dosing systems, offering a process advantage over higher-melting solid isomers.

Starting Material for Synthesizing High-Value Catechol Derivatives

When the goal is to produce 2,3-dihydroxybenzonitrile, a key building block for iron chelating agents, 2,3-dimethoxybenzonitrile is the preferred precursor. Its use allows for the direct application of established and optimized demethylation protocols, ensuring reproducibility and avoiding the need for extensive process development.

XLogP3

1.3

UNII

G1TE317GHW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5653-62-3

Wikipedia

2,3-Dimethoxybenzonitrile

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